A Technical Guide to 4'-chloro-5-methoxy-3-biphenylpropionic acid (CAS 61888-68-4): Properties, Synthesis, and Scientific Context
A Technical Guide to 4'-chloro-5-methoxy-3-biphenylpropionic acid (CAS 61888-68-4): Properties, Synthesis, and Scientific Context
Abstract: This document provides a comprehensive technical overview of 4'-chloro-5-methoxy-3-biphenylpropionic acid (CAS 61888-68-4), a specialized organic compound with potential applications in medicinal chemistry and materials science. This guide delineates its physicochemical properties, provides a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, and analyzes its characteristic spectroscopic signature. Furthermore, we explore the scientific rationale for its design, focusing on the distinct roles of its constituent chemical motifs—the biphenyl scaffold, the propionic acid side chain, and the strategic placement of chloro and methoxy substituents—within the context of modern drug discovery. This paper is intended for researchers, chemists, and professionals in pharmaceutical development seeking a practical and in-depth understanding of this molecule.
Chemical Identity and Physicochemical Properties
4'-chloro-5-methoxy-3-biphenylpropionic acid is a biphenyl derivative, a class of compounds noted for their unique conformational properties and prevalence in pharmacologically active agents. The structure consists of a biphenyl core, where one ring is substituted with a propionic acid and a methoxy group, and the second ring bears a chloro substituent.
Caption: Synthetic workflow via Suzuki-Miyaura coupling.
Experimental Protocol: A Self-Validating System
This protocol is designed as a self-validating workflow, where the successful isolation and purification of the intermediate ester provides a checkpoint before proceeding to the final hydrolysis step.
Step 1: Suzuki-Miyaura Coupling to Synthesize Methyl 4'-chloro-5-methoxy-3-biphenylpropanoate
-
Reagent Preparation: In a flame-dried Schlenk flask, combine methyl 3-(3-bromo-5-methoxyphenyl)propanoate (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Causality: The bromo-substituted precursor is chosen for its reactivity in palladium catalysis. An excess of the boronic acid is used to drive the reaction to completion. K₂CO₃ is a crucial base required for the transmetalation step of the catalytic cycle.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the flask. Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Causality: Pd(PPh₃)₄ is a robust and common pre-catalyst for Suzuki couplings. The dioxane/water solvent system is effective at dissolving both the organic precursors and the inorganic base.
-
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup and Purification: a. Cool the reaction mixture to room temperature and dilute with ethyl acetate. b. Filter through a pad of Celite to remove the palladium catalyst and inorganic salts. c. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). d. Concentrate the solvent in vacuo. e. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester intermediate. [1] Step 2: Saponification (Ester Hydrolysis)
-
Hydrolysis: Dissolve the purified methyl ester from Step 1 in a 3:1 mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of sodium hydroxide (NaOH, 2.0 M, 5.0 eq) and stir at 60 °C for 4 hours.
-
Causality: Saponification is a standard method for converting an ester to a carboxylic acid. The THF/methanol co-solvent system ensures the solubility of the ester.
-
-
Acidification and Extraction: a. Cool the mixture and remove the organic solvents under reduced pressure. b. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. c. Acidify the aqueous layer to pH 2-3 with cold 1 M hydrochloric acid (HCl). A precipitate should form. d. Extract the product into ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product, 4'-chloro-5-methoxy-3-biphenylpropionic acid. Further purification can be achieved by recrystallization if necessary.
Spectroscopic Signature
Characterization of the final compound is essential for confirming its identity and purity. The following data are predicted based on established principles of NMR, IR, and MS spectroscopy. [2][3]
| Technique | Predicted Observations |
|---|---|
| ¹H NMR | Aromatic Region (δ 6.8-7.5 ppm): Complex multiplets corresponding to the 7 aromatic protons. Protons on the 4-chlorophenyl ring will appear as two distinct doublets (an AA'BB' system). Methoxy (δ ~3.8 ppm): A sharp singlet integrating to 3H. Propionic Chain (δ ~2.6-3.0 ppm): Two triplets, each integrating to 2H, corresponding to the -CH₂-CH₂-COOH system. Carboxylic Acid (δ >10 ppm): A broad singlet integrating to 1H, which is exchangeable with D₂O. [4] |
| ¹³C NMR | Carbonyl (δ ~175-180 ppm): Carboxylic acid carbon. Aromatic (δ ~110-160 ppm): 12 distinct signals for the aromatic carbons, including the two carbons directly attached to the other ring. Methoxy (δ ~55 ppm): The -OCH₃ carbon. Propionic Chain (δ ~30-36 ppm): Two signals for the aliphatic carbons. |
| IR (cm⁻¹) | O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1720 cm⁻¹. C-O Stretch (Methoxy & Acid): Strong bands in the 1100-1300 cm⁻¹ region. C-Cl Stretch: An absorption in the 700-850 cm⁻¹ region. [5] |
| Mass Spec (MS) | Molecular Ion (M⁺): A peak at m/z 290. Isotopic Pattern: A characteristic M+2 peak at m/z 292 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |
Rationale in Drug Discovery and Materials Science
The specific architecture of 4'-chloro-5-methoxy-3-biphenylpropionic acid is not arbitrary; it is a logical design based on established principles of medicinal chemistry.
-
The Biphenylpropionic Acid Scaffold: This core structure is related to the well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and felbinac. [6]The propionic acid moiety is often crucial for activity, frequently interacting with key residues (like arginine) in enzyme active sites (e.g., COX enzymes). Therefore, this compound serves as a valuable scaffold for screening for anti-inflammatory or other biological activities. [7][8]
-
The Methoxy Group (-OCH₃): The methoxy group is a prevalent substituent in approved drugs. [9]It is an electron-donating group that can significantly alter a molecule's electronic properties. It can also act as a hydrogen bond acceptor and influence metabolic stability by blocking potential sites of hydroxylation. Its placement can fine-tune receptor binding and improve pharmacokinetic properties. [9][10]
-
The Chloro Group (-Cl): As a bioisostere for a methyl group or hydrogen, the chloro substituent is a key tool in potency optimization. [11]It is an electron-withdrawing group with a unique property: while the chlorine atom itself is electronegative, it possesses a region of positive electrostatic potential known as a "sigma-hole." This allows it to participate in favorable halogen bonding, a specific and directional non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein binding pocket. This dual electrostatic nature makes it a versatile tool for probing protein-ligand interactions. [10][12]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). [13][14]* Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors. [15]Avoid contact with skin and eyes. [16]* First Aid:
-
Skin Contact: Wash immediately with plenty of soap and water. [15] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [16] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [13]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. [17]
Conclusion
4'-chloro-5-methoxy-3-biphenylpropionic acid is a rationally designed molecule with significant potential as a research tool. Its synthesis is readily achievable through robust and well-understood synthetic methodologies like the Suzuki-Miyaura coupling. The strategic combination of a biologically relevant biphenylpropionic acid scaffold with key modulating groups (chloro and methoxy) makes it an interesting candidate for biological screening, particularly in the development of novel therapeutics. This guide provides the foundational knowledge for its synthesis, characterization, and contextual understanding, empowering researchers to effectively utilize this compound in their scientific endeavors.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15.
- ECHA. (n.d.). Methyl dihydrogen phosphate - Registration Dossier.
- Fisher Scientific. (2010, January 20). SAFETY DATA SHEET - Chloroform.
- Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (2023, November 14). Safety data sheet - 4-Chlorophenoxyacetic acid.
- Chem-Impex. (n.d.). 4-Chloro-3-methoxyphenylboronic acid.
- ChemicalBook. (n.d.). 4'-Chloro-5-methoxy-3-biphenylcarboxylic acid | 61888-74-2.
- BD Regulatory Documents. (2024, June 7). SAFETY DATA SHEET.
- PubChem. (n.d.). (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid.
- MDPI. (2025, January 26). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid.
- MDPI. (2025, June 4). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One.
- Indian Academy of Sciences. (2013, January). An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines....
- NIH National Center for Biotechnology Information. (2026, January 21). Parallels between the chloro and methoxy groups for potency optimization.
- PubMed. (2024, July 5). The role of the methoxy group in approved drugs.
- Sigma-Aldrich. (n.d.). 4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid.
- PubMed. (2026, January 19). Parallels between the chloro and methoxy groups for potency optimization.
- SciELO South Africa. (n.d.). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one.
- Arora, P. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- U.S. Environmental Protection Agency. (n.d.). 4'-Fluoro-3'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol - Properties. CompTox Chemicals Dashboard.
- AccuStandard. (n.d.). 4-Methoxy-3'-chlorobiphenyl CAS # 74447-84-0.
- PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid.
- NIH National Center for Biotechnology Information. (n.d.). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum.
- U.S. Environmental Protection Agency. (2025, October 15). 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid - Properties. CompTox Chemicals Dashboard.
- Cheméo. (n.d.). Chloroacetic acid, 4-methoxyphenyl ester - Chemical & Physical Properties.
- Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). The role of bioisosterism in modern drug design: Current applications and challenges.
- PubMed. (2018, March 15). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells.
- ChemicalBook. (n.d.). 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum.
- Reich, H. (2020, February 14). NMR Spectroscopy Collection. University of Wisconsin-Madison.
- ChemWhat. (n.d.). 4'-Chloro-5-methoxy-3-biphenylpropionic acid CAS#: 61888-68-4.
- NIST. (n.d.). 4-acetoxy-3-methoxybenzoic acid. NIST WebBook.
- NIH National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways.
- ResearchGate. (2015, May 1). Anti-Inflammatory Effects of 3-(4′-Hydroxyl-3′,5′-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia.
Sources
- 1. rsc.org [rsc.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR [m.chemicalbook.com]
- 5. 4-acetoxy-3-methoxybenzoic acid [webbook.nist.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parallels between the chloro and methoxy groups for potency optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of bioisosterism in modern drug design: Current applications and challenges - Curr Trends Pharm Pharm Chem [ctppc.org]
- 12. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echa.europa.eu [echa.europa.eu]
- 14. regdocs.bd.com [regdocs.bd.com]
- 15. solutions.covestro.com [solutions.covestro.com]
- 16. fishersci.com [fishersci.com]
- 17. bg.cpachem.com [bg.cpachem.com]
